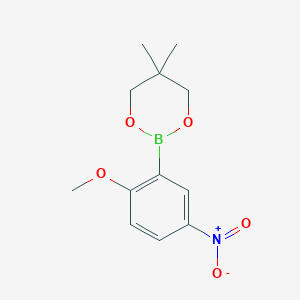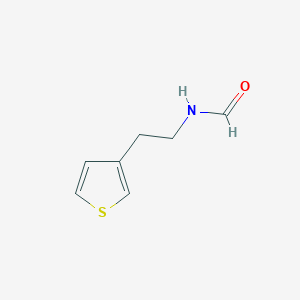![molecular formula C7H9N3OS B8681202 [6-(hydroxymethyl)pyridin-2-yl]thiourea](/img/structure/B8681202.png)
[6-(hydroxymethyl)pyridin-2-yl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(hydroxymethyl)pyridin-2-yl]thiourea is a chemical compound that features a pyridine ring substituted with a hydroxymethyl group at the 6-position and a thiourea group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-(hydroxymethyl)pyridin-2-yl]thiourea typically involves the reaction of 6-hydroxymethylpyridine with thiourea under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. These methods aim to produce the compound in large quantities while maintaining high purity and minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
[6-(hydroxymethyl)pyridin-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The thiourea group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 6-Carboxypyridin-2-yl-thiourea.
Reduction: 6-Hydroxymethyl-pyridin-2-yl-thiol.
Substitution: Various substituted pyridin-2-yl-thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [6-(hydroxymethyl)pyridin-2-yl]thiourea is used as a ligand in the synthesis of metal complexes. These complexes can serve as catalysts in various organic reactions, including hydrogenation and polymerization.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of [6-(hydroxymethyl)pyridin-2-yl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and thiourea groups can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: Similar structure but lacks the thiourea group.
6-Hydroxymethylpyridine-3-boronic acid: Contains a boronic acid group instead of thiourea.
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol: Contains a propanol group instead of thiourea.
Uniqueness
[6-(hydroxymethyl)pyridin-2-yl]thiourea is unique due to the presence of both hydroxymethyl and thiourea groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H9N3OS |
|---|---|
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
[6-(hydroxymethyl)pyridin-2-yl]thiourea |
InChI |
InChI=1S/C7H9N3OS/c8-7(12)10-6-3-1-2-5(4-11)9-6/h1-3,11H,4H2,(H3,8,9,10,12) |
InChI-Schlüssel |
WBVSCEWIFWCMKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)NC(=S)N)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-dicyclopropyl-5-(4-pentylbicyclo[2.2.2]oct-1-yl)-4H-1,2,4-triazole](/img/structure/B8681135.png)


![10-(Thiophen-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B8681163.png)


![2-p-Tolylbenzo[d]oxazol-4-amine](/img/structure/B8681195.png)
![5-[(3-phenoxypropyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B8681206.png)
![Carbamic acid, [5-[(ethylsulfonyl)amino]-2-fluorophenyl]-, ethyl ester](/img/structure/B8681212.png)
acetate](/img/structure/B8681217.png)

